N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

Lipophilicity Physicochemical profiling Drug-likeness

Procure the definitive tetrazole-acetamide ACAT inhibitor core scaffold (CAS 920464-09-1) for systematic SAR exploration. The 4-fluorophenyl substituent imparts a unique electronic fingerprint (Hammett σₚ = 0.06) and balanced lipophilicity (XLogP3 = 0.5) versus unsubstituted or 4-methoxy analogs. With MW 235.22 and only 3 rotatable bonds, this fragment delivers high ligand efficiency. The acetamide N−H and tetrazole ring provide two orthogonal diversification handles for parallel library synthesis. Procuring this core—not a pre-elaborated analog—enables divergent exploration of R₄ and R₂/R₃ substituent space, serving as the direct precursor to bis-fluorinated derivative CAS 897623-62-0.

Molecular Formula C10H10FN5O
Molecular Weight 235.222
CAS No. 920464-09-1
Cat. No. B3005456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
CAS920464-09-1
Molecular FormulaC10H10FN5O
Molecular Weight235.222
Structural Identifiers
SMILESCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)F
InChIInChI=1S/C10H10FN5O/c1-7(17)12-6-10-13-14-15-16(10)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,17)
InChIKeyWCUKOSAZOHYFLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide (CAS 920464-09-1): Core Chemical Identity and Structural Classification


N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide (CAS 920464-09-1) is a synthetic small molecule belonging to the tetrazole-acetamide class, characterized by a 1,5-disubstituted tetrazole core bearing a 4-fluorophenyl group at N1 and an acetamidomethyl substituent at C5 [1]. With a molecular formula of C₁₀H₁₀FN₅O and a molecular weight of 235.22 g/mol, this compound falls within the structural scope of heterocyclic-substituted alkyl amides previously described as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT) [2]. The tetrazole ring serves as a metabolically stable bioisostere of the carboxylic acid group, a feature widely exploited in medicinal chemistry to enhance pharmacokinetic profiles while retaining target engagement [3].

Why N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide Cannot Be Casually Replaced by Other Tetrazole-Acetamide Analogs


Within the tetrazole-acetamide chemical space, seemingly minor substituent variations on the N1-phenyl ring produce profound differences in physicochemical properties and, by extension, in biological target engagement and synthetic utility. The 4-fluorophenyl substituent of CAS 920464-09-1 imparts a distinct electronic profile (Hammett σₚ = 0.06 for F) and lipophilicity (XLogP3 = 0.5) compared to the unsubstituted phenyl analog (CAS 921166-40-7, XLogP3 ≈ 0.2) or the 4-methoxy variant (CAS 920475-00-9, XLogP3 ≈ 0.0) [1]. These differences directly affect solubility, membrane permeability, and metabolic stability—parameters that cannot be assumed equivalent across analogs. Furthermore, the 4-fluorophenyl motif is critical for downstream synthetic elaboration: it serves as the foundational intermediate for generating bis-fluorinated derivatives such as CAS 897623-62-0, which introduces a second 4-fluorophenylacetyl moiety with distinct ACAT-inhibitory potential . Generic substitution risks both altered biological readouts and compromised synthetic pathway fidelity.

Quantitative Differentiation Evidence: N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide vs. Closest Analogs


Lipophilicity-Driven Differentiation: XLogP3 of 0.5 Distinguishes the 4-Fluorophenyl Derivative from Non-Halogenated and Alkoxy Analogs

The target compound's computed partition coefficient (XLogP3 = 0.5) occupies a narrow, favorable window between the less lipophilic unsubstituted phenyl analog (calculated XLogP3 ≈ 0.2) and the more lipophilic 4-ethoxyphenyl analog (calculated XLogP3 ≈ 1.0 for CAS 920434-53-3) [1]. This 0.3–0.5 log unit difference is significant: it positions the 4-fluorophenyl derivative closer to the optimal oral drug-likeness range (XLogP 1–3) while avoiding the excessive lipophilicity associated with metabolic liability and poor solubility [2].

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen Bond Acceptor Count Differentiates Target from Bioisosteric Carboxylic Acid Replacements

The target compound possesses a hydrogen bond acceptor (HBA) count of 5, contributed by the tetrazole ring (4 N atoms) and the acetamide carbonyl [1]. This differs critically from the carboxylic acid bioisostere it replaces: a typical carboxylic acid presents an HBA count of 2 per COOH group but with a charged character at physiological pH that the neutral tetrazole avoids. Compared to the 4-methoxyphenyl analog (HBA count = 6, due to the additional methoxy oxygen), the target compound's lower HBA count may reduce desolvation penalty upon target binding [2].

Bioisosterism Hydrogen bonding Tetrazole pharmacophore

Rotatable Bond Count and Conformational Flexibility: Target Compound Offers Restrained Flexibility Relative to Extended Analogs

The target compound contains exactly 3 rotatable bonds (acetamide C−N, methylene C−N, and N1−phenyl linkage) [1]. By comparison, the elaborated derivative 2-(4-fluorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide (CAS 897623-62-0) possesses 6 rotatable bonds, introducing an additional acetamide linker and a second 4-fluorophenyl ring . Higher rotatable bond counts correlate with increased conformational entropy penalty upon binding (estimated ~0.5–1.0 kcal/mol per frozen rotor) and reduced ligand efficiency [2].

Conformational entropy Ligand efficiency Molecular flexibility

Electron-Withdrawing 4-Fluoro Substituent Modulates Tetrazole Ring Electronics Relative to Electron-Donating Analogs

The 4-fluorophenyl substituent exerts a moderate electron-withdrawing inductive effect (Hammett σₘ = 0.34, σₚ = 0.06) on the tetrazole N1, contrasting with the electron-donating resonance effect of the 4-methoxy group (σₚ = −0.27) present in CAS 920475-00-9 [1]. This electronic difference alters the tetrazole ring's electron density, which can influence (i) the pKₐ of the tetrazole C−H (relevant to metabolic stability), (ii) the strength of π-stacking interactions with aromatic protein residues, and (iii) the compound's susceptibility to oxidative metabolism [2].

Electronic effects Hammett constants Tetrazole stability

ACAT Inhibitory Potential: Structural Alignment with Patent Pharmacophore Defines Target Compound's Intended Application Niche

The target compound's core structure—a tetrazole ring substituted at N1 with a 4-fluorophenyl group and at C5 with an acetamidomethyl side chain—maps directly onto the generic Formula I disclosed in US Patent 5,646,170 for tetrazole alkyl amide ACAT inhibitors [1]. Within this patent series, the tetrazole heterocycle (X) and the substituted phenyl R₁ group are critical pharmacophoric elements. While specific IC₅₀ data for CAS 920464-09-1 against ACAT has not been published in the patent or subsequent open literature, structurally related tetrazole amides in this series demonstrated ACAT inhibition with IC₅₀ values ranging from 0.04 μM to >10 μM depending on the R₁ and R₄ substituents [2]. The target compound occupies the minimalist end of this SAR space (R₄ = H, R₂ = R₃ = H), making it the optimal starting scaffold for systematic SAR exploration.

ACAT inhibition Cholesterol metabolism Patent pharmacophore

High-Value Application Scenarios for N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide Procurement


ACAT Inhibitor SAR Library Synthesis: Minimal Pharmacophoric Core for Parallel Derivatization

As the structural minimal core mapping onto the tetrazole alkyl amide ACAT inhibitor pharmacophore disclosed in US5646170, this compound serves as the ideal starting scaffold for systematic structure-activity relationship (SAR) studies [1]. Its low molecular weight (235.22 g/mol) and restrained flexibility (3 rotatable bonds) provide high ligand efficiency potential, while the acetamide N−H and tetrazole ring offer two orthogonal diversification handles (acylation at the exocyclic amine; N2-alkylation on the tetrazole) for parallel library synthesis [2]. Procuring this core rather than a pre-elaborated analog enables divergent exploration of R₄ and R₂/R₃ substituent space.

Bioisostere Replacement Studies: Tetrazole as a Carboxylic Acid Surrogate in Fragment-Based Drug Discovery

The tetrazole ring is an established non-classical bioisostere of the carboxylic acid group, offering comparable acidity (pKₐ ~4.5–4.9 vs. ~4.2–4.5 for COOH) without the metabolic liabilities of glucuronidation [1]. With an XLogP3 of 0.5 and neutral character at physiological pH, this compound provides a measurable advantage over charged carboxylate analogs in passive membrane permeability assays such as PAMPA. It is particularly suited for fragment-based screening campaigns targeting enzymes with carboxylate-recognition sites (e.g., PTP1B, ACAT, HMG-CoA reductase) where the 4-fluorophenyl substituent provides a unique electronic fingerprint distinguishable from 4-Cl, 4-OCH₃, or unsubstituted phenyl fragments [2].

Synthetic Intermediate for Bis-Fluorinated ACAT Ligands and CNS-Penetrant Tetrazole Derivatives

This compound is the direct synthetic precursor to 2-(4-fluorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide (CAS 897623-62-0), a bis-fluorinated derivative available from Bidepharm at 98% purity [1]. The target compound's acetamide nitrogen undergoes facile acylation with 4-fluorophenylacetyl chloride to yield the elaborated analog. The strategic value of procuring the core intermediate (CAS 920464-09-1) rather than the final product lies in enabling analog-by-catalog strategies: the same core can be elaborated with diverse acyl chlorides, sulfonyl chlorides, or isocyanates to generate focused libraries for ACAT, PTP1B, or other tetrazole-recognizing targets [2].

Physicochemical Benchmarking in Tetrazole-Containing Compound Collections

With a well-defined computed property profile (XLogP3 = 0.5, HBA = 5, HBD = 1, rotatable bonds = 3, MW = 235.22), this compound serves as an ideal neutral benchmark for calibrating computational models of tetrazole-containing compound libraries [1]. Its properties place it within the optimal drug-like space defined by Lipinski's Rule of Five, making it useful as a reference standard for HPLC logD determination, thermodynamic solubility measurement, and PAMPA permeability assays in core facilities that support medicinal chemistry programs [2].

Quote Request

Request a Quote for N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.